molecular formula C25H40N2O B12022190 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide

Cat. No.: B12022190
M. Wt: 384.6 g/mol
InChI Key: ZPPYZOLMFFUHCU-YQUCNLMKSA-N
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Description

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a long hexadecanamide chain and a phenylprop-2-enylidene group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide typically involves the reaction of hexadecanamide with 3-phenylprop-2-enylideneamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with fatty acid amide hydrolase, influencing the levels of endogenous fatty acid amides and modulating their biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide
  • N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]adamantane-1-carboxamide
  • N-benzyl-hexadecanamide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, biological activities, and industrial uses, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C25H40N2O

Molecular Weight

384.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide

InChI

InChI=1S/C25H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-25(28)27-26-23-18-21-24-19-15-14-16-20-24/h14-16,18-21,23H,2-13,17,22H2,1H3,(H,27,28)/b21-18+,26-23+

InChI Key

ZPPYZOLMFFUHCU-YQUCNLMKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1

Origin of Product

United States

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